molecular formula C16H16N2O4 B4406497 N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide

N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide

Cat. No.: B4406497
M. Wt: 300.31 g/mol
InChI Key: KSFIJVRHKDQTID-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide typically involves the nitration of a methoxy-substituted benzene derivative followed by amide formation. One common route includes:

    Nitration: The starting material, 4-methoxy-3-nitrobenzene, is prepared by nitrating anisole (methoxybenzene) using a mixture of concentrated nitric acid and sulfuric acid.

    Amide Formation: The nitro compound is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: N-(4-amino-3-nitrophenyl)-3,4-dimethylbenzamide.

    Substitution: N-(4-halo-3-nitrophenyl)-3,4-dimethylbenzamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry: N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.

Medicine: Potential applications in medicine include its use as a scaffold for designing new drugs with specific biological activities. The presence of the nitro group suggests potential antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features allow for modifications that can lead to a variety of industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • N-(4-methoxy-3-nitrophenyl)acetamide
  • N-(4-methoxy-3-nitrophenyl)propanamide
  • N-(4-methoxy-3-nitrophenyl)maleimide

Comparison:

  • N-(4-methoxy-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group. It may have different reactivity and biological activity due to the shorter carbon chain.
  • N-(4-methoxy-3-nitrophenyl)propanamide: Contains a propanamide group, which may influence its physical properties and reactivity.
  • N-(4-methoxy-3-nitrophenyl)maleimide: The maleimide group introduces additional reactivity, particularly in polymer chemistry and bioconjugation applications.

N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide stands out due to its specific combination of functional groups, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-13-6-7-15(22-3)14(9-13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIJVRHKDQTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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